molecular formula C20H36N5O16P3S B13843311 5-[2-[[6-[[(2R)-2-Amino-3-mercapto-1-oxopropyl]amino]hexyl]amino]-2-oxoethyl]-2'-deoxy-uridine 5'-(tetrahydrogen triphosphate)

5-[2-[[6-[[(2R)-2-Amino-3-mercapto-1-oxopropyl]amino]hexyl]amino]-2-oxoethyl]-2'-deoxy-uridine 5'-(tetrahydrogen triphosphate)

Cat. No.: B13843311
M. Wt: 727.5 g/mol
InChI Key: VJEGHMTUXHBTIC-JYYAWHABSA-N
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Description

5-[2-[[6-[[(2R)-2-Amino-3-mercapto-1-oxopropyl]amino]hexyl]amino]-2-oxoethyl]-2’-deoxy-uridine 5’-(tetrahydrogen triphosphate) is a complex organic compound that plays a significant role in various biochemical processes. This compound is a nucleotide analog, which means it mimics the structure of natural nucleotides found in DNA and RNA. Its unique structure allows it to interact with biological molecules in specific ways, making it valuable in scientific research and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-[[6-[[(2R)-2-Amino-3-mercapto-1-oxopropyl]amino]hexyl]amino]-2-oxoethyl]-2’-deoxy-uridine 5’-(tetrahydrogen triphosphate) involves multiple steps, starting from basic organic molecules. The process typically includes the protection of functional groups, formation of the nucleotide base, and subsequent phosphorylation to introduce the triphosphate group. Common reagents used in these reactions include protecting agents, phosphorylating agents, and various catalysts to facilitate the reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound requires large-scale synthesis techniques, often involving automated synthesizers and high-throughput purification methods. The use of solid-phase synthesis is common, where the nucleotide is assembled step-by-step on a solid support, allowing for efficient production and purification .

Chemical Reactions Analysis

Types of Reactions

5-[2-[[6-[[(2R)-2-Amino-3-mercapto-1-oxopropyl]amino]hexyl]amino]-2-oxoethyl]-2’-deoxy-uridine 5’-(tetrahydrogen triphosphate) can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the nucleotide structure .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group results in disulfide formation, while reduction leads to the regeneration of the thiol group .

Scientific Research Applications

5-[2-[[6-[[(2R)-2-Amino-3-mercapto-1-oxopropyl]amino]hexyl]amino]-2-oxoethyl]-2’-deoxy-uridine 5’-(tetrahydrogen triphosphate) has numerous applications in scientific research:

    Chemistry: Used as a building block in the synthesis of modified nucleotides and oligonucleotides.

    Biology: Employed in studies of DNA and RNA interactions, replication, and repair mechanisms.

    Medicine: Investigated for its potential as a therapeutic agent in antiviral and anticancer treatments.

    Industry: Utilized in the development of diagnostic tools and biosensors

Mechanism of Action

The mechanism of action of 5-[2-[[6-[[(2R)-2-Amino-3-mercapto-1-oxopropyl]amino]hexyl]amino]-2-oxoethyl]-2’-deoxy-uridine 5’-(tetrahydrogen triphosphate) involves its incorporation into DNA or RNA strands, where it can interfere with normal nucleotide function. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The compound targets specific enzymes and pathways involved in nucleotide synthesis and metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-[2-[[6-[[(2R)-2-Amino-3-mercapto-1-oxopropyl]amino]hexyl]amino]-2-oxoethyl]-2’-deoxy-uridine 5’-(tetrahydrogen triphosphate) apart is its specific structure, which allows for unique interactions with biological molecules. Its ability to mimic natural nucleotides while introducing modifications makes it a powerful tool in both basic and applied research .

Properties

Molecular Formula

C20H36N5O16P3S

Molecular Weight

727.5 g/mol

IUPAC Name

[[(2R,3S,5R)-5-[5-[2-[6-[[(2S)-2-amino-3-sulfanylpropanoyl]amino]hexylamino]-2-oxoethyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C20H36N5O16P3S/c21-13(11-45)19(29)23-6-4-2-1-3-5-22-16(27)7-12-9-25(20(30)24-18(12)28)17-8-14(26)15(39-17)10-38-43(34,35)41-44(36,37)40-42(31,32)33/h9,13-15,17,26,45H,1-8,10-11,21H2,(H,22,27)(H,23,29)(H,34,35)(H,36,37)(H,24,28,30)(H2,31,32,33)/t13-,14+,15-,17-/m1/s1

InChI Key

VJEGHMTUXHBTIC-JYYAWHABSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)CC(=O)NCCCCCCNC(=O)[C@@H](CS)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O

Canonical SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)CC(=O)NCCCCCCNC(=O)C(CS)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O

Origin of Product

United States

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